molecular formula C48H27Br3 B1428410 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) CAS No. 813461-34-6

9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)

Cat. No. B1428410
CAS RN: 813461-34-6
M. Wt: 843.4 g/mol
InChI Key: UIWRSFHUJUCHDA-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyl triformate is a compound that has been demonstrated to be an efficient and non-reacting CO source for carbonylation reactions . It’s also known by the synonym TFBen .


Chemical Reactions Analysis

Benzene-1,3,5-triyl triformate has been used in various chemical reactions. For example, it has been used as a CO source in carbonylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For Benzene-1,3,5-triyl triformate, it’s a powder or crystals with a melting point of 53-56°C .

Scientific Research Applications

Anticancer Potential

One of the top priorities of medicinal chemistry is the discovery of new molecules with anticancer potential . Compounds that interact with DNA are an intriguing family of chemotherapeutic medications used to treat cancer . The anticancer activity of DNA intercalators (molecules that intercalate between DNA base pairs) has drawn special interest . The current study investigated the promising anticancer drug 1,3,5-Tris (4-carboxyphenyl)benzene (H3BTB) against breast and cervical cancer cell lines . In addition, 1,3,5-Tris (4-carboxyphenyl)benzene binds to DNA by groove binding . The binding of H3BTB to DNA was found to be significant which unwinds the DNA helix .

Synthesis of Ligands and Dendrimeric Monomers

1,3,5-Tris (bromomethyl)benzene has three bromo substituents around an aromatic ring that can be used as a cross-linker . It is mainly utilized in the synthesis of ligands and dendrimeric monomers .

Fabrication of Proton Exchange Membranes (PEMs)

Proton exchange membranes (PEMs) can be fabricated by covalently linking polybenzimidazole (PBI) and 1,3,5-tris (bromomethyl)benzene as part of the tri-functional bromomethyls for fuel cell applications .

Synthesis of Trifluoroacetamide Derivative Triaza [3 3 ]cyclophane

1,3,5-Tris (bromomethyl)benzene is also used in the synthesis of trifluoroacetamide derivative triaza [3 3 ]cyclophane .

Optoelectronic Applications

Benzene-1,3,5-triyl)tris(10-bromoanthracene) enhances optoelectronic properties and finds application in fields like organic semiconductors, photovoltaics, and sensors.

Selective Adsorption of CO2 and H2

1,3,5-Tris (bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .

properties

IUPAC Name

9-[3,5-bis(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H27Br3/c49-46-37-19-7-1-13-31(37)43(32-14-2-8-20-38(32)46)28-25-29(44-33-15-3-9-21-39(33)47(50)40-22-10-4-16-34(40)44)27-30(26-28)45-35-17-5-11-23-41(35)48(51)42-24-12-6-18-36(42)45/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWRSFHUJUCHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC(=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8=C9C=CC=CC9=C(C1=CC=CC=C18)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H27Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729764
Record name 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3,5-Bis(10-bromoanthracen-9-YL)phenyl]-10-bromoanthracene

CAS RN

813461-34-6
Record name 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Reactant of Route 2
9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Reactant of Route 3
9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Reactant of Route 4
9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Reactant of Route 5
9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Reactant of Route 6
Reactant of Route 6
9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)

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